molecular formula C13H19ClN2O2S B2491300 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide CAS No. 321721-53-3

2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2491300
CAS No.: 321721-53-3
M. Wt: 302.82
InChI Key: XZTPOELGVIDQHN-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is a chemical compound with the molecular formula C13H19ClN2O2S and a molecular weight of 302.82 g/mol It is characterized by the presence of a chloro group, a pyrrolidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(pyrrolidin-1-yl)propylamine . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of pyrrolidin-2-one derivatives.

    Reduction: Formation of sulfinamide or sulfenamide derivatives.

Scientific Research Applications

2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzamide
  • 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonyl chloride
  • 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonate

Uniqueness

2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c14-12-6-1-2-7-13(12)19(17,18)15-8-5-11-16-9-3-4-10-16/h1-2,6-7,15H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTPOELGVIDQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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